
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Quinoxaline Derivatives
Quinoxaline derivatives, including 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide, have been synthesized and investigated for their antiviral properties. In particular, compounds synthesized from ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate showed potent activity against human cytomegalovirus (HCMV), exhibiting lower IC50 values compared to the standard antiviral drug ganciclovir. These findings highlight the potential of these quinoxaline derivatives in developing antiviral therapies (Elzahabi, 2017).
Crystal Structure and Inhibitor Potential of Quinoxaline Derivatives
Two newly synthesized quinoxaline derivatives have been examined for their potential as inhibitors for c-Jun N-terminal kinases (JNK1). The crystal structure analysis revealed distinct interactions and molecular docking studies provided insights into their inhibitory potential. This indicates the potential application of these derivatives in targeting specific kinases for therapeutic purposes (Abad et al., 2020).
Synthesis and Tautomerism in Quinoxaline Derivatives
A study on the synthesis of novel quinoxaline compounds and their tautomeric behavior in different solvents offers valuable insights into the chemical properties of these derivatives. This understanding is crucial for the proper design and application of these compounds in various scientific research fields (Kim et al., 2003).
Antimicrobial and Anticancer Properties
Antifungal and Anticancer Properties of Quinoxaline Derivatives
Certain quinoxaline derivatives have been identified as potent antifungal agents against Candida and Aspergillus species, displaying considerable in vitro activity. Additionally, these compounds have demonstrated promising anticancer properties, indicating their potential as therapeutic agents in treating infections and cancer (Bardiot et al., 2015).
Antimicrobial and Anticancer Activities of Acetamide Derivatives
Novel N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides have been synthesized and screened for their antimicrobial and anticancer activities. Several compounds exhibited broad-spectrum antibacterial activity and significant antifungal activity. Moreover, some derivatives showed potent anticancer effects, with further studies revealing their potential mechanisms of action, highlighting their therapeutic potential (Ahmed et al., 2018).
Wirkmechanismus
The mechanism of action of this compound is not specified in the available resources.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-15-13(18)7-12-14(19)17-11-6-9(3)8(2)5-10(11)16-12/h5-6,12,16H,4,7H2,1-3H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBBDNOTLHQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

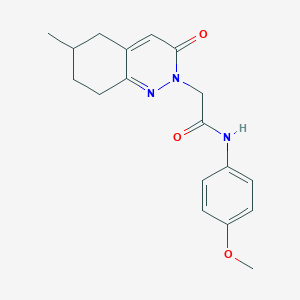
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)

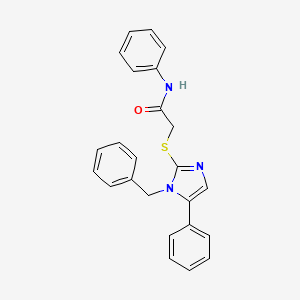
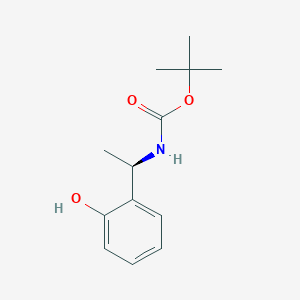

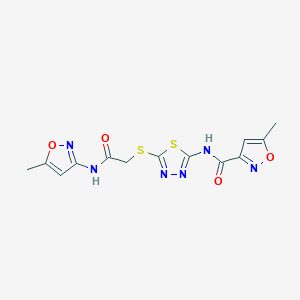
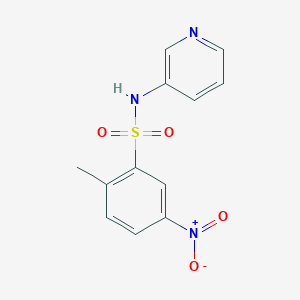
![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)
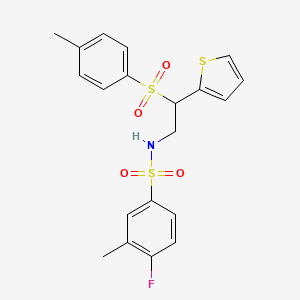


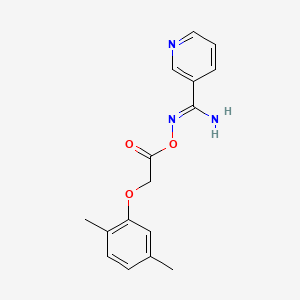
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)